2-(Bromomethyl)-6-methylbenzoyl bromide
Description
Contextualization within the Field of Halogenated Aromatic Acyl Halides
2-(Bromomethyl)-6-methylbenzoyl bromide belongs to the class of halogenated aromatic acyl halides, which are organic compounds characterized by a carbonyl group bonded to a halogen atom and an aromatic ring substituted with at least one halogen. fiveable.mewikipedia.org Acyl halides, in general, are highly reactive compounds often synthesized as intermediates for the creation of other organic molecules. wikipedia.orglibretexts.org Their reactivity stems from the partial positive charge on the carbonyl carbon and the presence of the electronegative halogen atom, making them effective electrophiles. fiveable.me
The halogenation of aromatic compounds can occur through several pathways, including electrophilic and free-radical halogenation. wikipedia.org In the case of aromatic acyl chlorides, they can be synthesized from the corresponding carboxylic acid using reagents like thionyl chloride or phosphorus pentachloride. wikipedia.org Aromatic acyl bromides are less common but can be prepared using reagents like phosphorus pentabromide. wikipedia.org The presence of halogen substituents on the aromatic ring can significantly influence the reactivity of the acyl halide group. libretexts.org Aryl halides, while generally resistant to nucleophilic attack, can be activated by electron-withdrawing groups at the ortho and para positions. libretexts.org
A general method for the synthesis of this compound involves the bromination of 2,6-dimethylbenzoyl chloride or bromide in an inert organic solvent in the presence of a bromination reaction catalyst. google.com This process highlights the specific placement of two different bromine-containing functional groups: a bromomethyl group on the aromatic ring and a benzoyl bromide group.
Properties of this compound:
| Property | Value |
| CAS Number | 755030-83-2 epa.govchemicalbook.com |
| Molecular Formula | C9H8Br2O epa.govchemicalbook.com |
| Molecular Weight | 291.97 g/mol epa.govchemicalbook.com |
| Predicted Boiling Point | 347.0±37.0 °C chemicalbook.com |
| Predicted Density | 1.786±0.06 g/cm3 chemicalbook.com |
Significance as a Versatile Building Block and Intermediate in Contemporary Organic Transformations
This compound serves as a crucial building block and intermediate in modern organic synthesis due to its bifunctional nature. google.com The presence of both a reactive acyl bromide and a benzyl (B1604629) bromide moiety allows for a range of selective transformations. Acyl halides are well-established precursors for a variety of functional groups, including esters, amides, and ketones, through reactions with nucleophiles like alcohols, amines, and organometallic reagents. fiveable.melibretexts.org
The benzyl bromide group is also a valuable functional handle in organic synthesis. wikipedia.org It can be used to introduce benzyl groups into molecules, often to protect alcohols and carboxylic acids. wikipedia.org The reactivity of the benzyl bromide can be further enhanced in situ by using catalytic amounts of sodium iodide to generate the more reactive benzyl iodide. wikipedia.org
The dual reactivity of this compound makes it an important intermediate for synthesizing more complex molecules. google.com For instance, it can be converted into corresponding esters or amides, which find applications in the pharmaceutical, agrochemical, and dye industries. google.com The ability to participate in sequential or tandem reactions makes it a valuable tool for constructing diverse molecular architectures. fiveable.me The use of such C1 building blocks, which add a single carbon atom to a molecule, is a fundamental strategy in organic synthesis. thieme.de
A patented method for producing this compound reports high product yield and purity through the reaction of 2,6-dimethylbenzoyl chloride/bromide with a bromide reagent in the presence of a catalyst. google.com This method is noted for its mild reaction conditions and suitability for both laboratory-scale and industrial production. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-6-methylbenzoyl bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6-3-2-4-7(5-10)8(6)9(11)12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHLNYNOYQQSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CBr)C(=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621109 | |
| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
755030-83-2 | |
| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)-6-methylbenzoyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Strategic Synthetic Methodologies for 2 Bromomethyl 6 Methylbenzoyl Bromide
Precursor Compounds and Initial Substrates in Synthesis
The foundation of the synthesis lies in the use of appropriately substituted benzoyl halides. These precursors provide the core structure onto which the key functional groups are introduced.
The most direct route to 2-(bromomethyl)-6-methylbenzoyl bromide involves the use of 2,6-dimethylbenzoyl halides as the starting material. google.com In this methodology, a compound such as 2,6-dimethylbenzoyl chloride or 2,6-dimethylbenzoyl bromide is subjected to a bromination reaction. google.com This process is designed to selectively target one of the two methyl groups. The reaction is typically carried out in an inert organic solvent in the presence of a brominating agent and a catalyst to facilitate the reaction. google.com A patent for this method highlights its suitability for both laboratory-scale preparation and industrial production due to high product yield and purity under mild conditions. google.com
The precursor, 2,6-dimethylbenzoyl halide, is itself synthesized from other starting materials. A common and established method for preparing aromatic acyl halides is the reaction of the corresponding carboxylic acid with a halogenating agent. For instance, 2,6-dimethoxybenzoyl chloride is prepared by treating 2,6-dimethoxybenzoic acid with thionyl chloride in a solvent like toluene (B28343). prepchem.com This standard conversion is broadly applicable. Similarly, 2,6-dimethylbenzoyl halides can be prepared from 2,6-dimethylbenzoic acid. The reaction of 2,3-dimethoxybenzoic acid with thionyl chloride is another example of this type of transformation to produce the acyl chloride precursor. orgsyn.org
Selective Bromination Approaches at the Methyl Group
Achieving selectivity is the critical challenge in this synthesis. The goal is to brominate the benzylic carbon of one of the methyl groups without causing bromination of the aromatic ring or other side reactions. libretexts.org Free radical bromination is the preferred method for this type of transformation. chemistrysteps.com
Free radical bromination specifically targets the benzylic position due to the stability of the resulting benzylic radical intermediate. libretexts.orgchemistrysteps.com The carbon atom adjacent to an aromatic ring is known as the benzylic position, and its unique reactivity is exploited in these syntheses. chemistrysteps.comyoutube.com The stability of the benzylic radical is enhanced by resonance, as the unpaired electron can be delocalized into the π-electron system of the aromatic ring. libretexts.org This inherent stability means that abstraction of a benzylic hydrogen atom by a bromine radical is energetically favorable, leading to high regioselectivity. chemistrysteps.com
N-Bromosuccinimide (NBS) is a widely used reagent for selective benzylic bromination, a reaction often referred to as the Wohl-Ziegler reaction. masterorganicchemistry.commissouri.eduwikipedia.org NBS is favored because it is a crystalline solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp It serves as a source of bromine radicals (Br•) under the right conditions. wikipedia.org
The reaction is typically performed by refluxing a solution of the substrate and NBS in an anhydrous, non-polar solvent such as carbon tetrachloride (CCl4) or benzene (B151609). google.commissouri.edu The process requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or initiation by heat or light. google.commissouri.edu The initiator helps to generate a small, steady concentration of bromine radicals, which initiates a radical chain reaction. chemistrysteps.com This low concentration of bromine minimizes competitive side reactions, such as electrophilic addition to the aromatic ring. chemistrysteps.comnsf.gov A specific patented method for producing this compound involves reacting 2,6-dimethylbenzoyl bromide with NBS and AIBN or BPO in a solvent like benzene or fluorobenzene (B45895), resulting in yields as high as 93%. google.com
While NBS is common, other brominating agents can also be employed for benzylic bromination.
Liquid Bromine (Br₂): Direct bromination using molecular bromine can achieve benzylic bromination if the conditions are controlled to favor a radical mechanism over an electrophilic one. chemistrysteps.com This typically involves performing the reaction in the absence of a Lewis acid catalyst and often at high temperatures or with UV light irradiation to promote the homolytic cleavage of the Br-Br bond. masterorganicchemistry.com
In Situ Generated Bromine: Modern, "greener" approaches often generate bromine in situ to avoid handling large quantities of the hazardous liquid. One such method is the photocatalytic oxidative bromination using hydrobromic acid (HBr) and an oxidant like hydrogen peroxide (H₂O₂). nih.govgoogle.com This method can be performed in a microchannel reactor to enhance safety and efficiency, as demonstrated in the synthesis of 2,6-dichlorobenzyl bromide from 2,6-dichlorotoluene (B125461). nih.gov
Other N-Bromo Compounds: The original Wohl-Ziegler reaction used N-bromoacetamide. masterorganicchemistry.com Other N-bromo reagents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), have also been developed and can offer advantages in controlling over-bromination. scientificupdate.com
Free Radical Bromination Techniques
Catalytic Systems for Initiating Selective Side-Chain Bromination (e.g., AIBN, BPO)
The selective bromination of the methyl group at the 2-position of the 2,6-dimethylbenzoyl bromide precursor is a free-radical chain reaction. masterorganicchemistry.comorgoreview.com This process is not spontaneous and requires the introduction of radical initiators to begin the reaction. chadsprep.commanac-inc.co.jp Commonly employed initiators for this type of transformation, known as Wohl-Ziegler bromination, include 2,2'-azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). google.comresearchgate.net
These molecules serve as catalysts by decomposing under thermal conditions or photochemical irradiation to generate initial free radicals. masterorganicchemistry.com The generated radicals then start a chain reaction by abstracting a hydrogen atom from the benzylic position of the substrate. orgoreview.com The choice of initiator is often linked to the reaction temperature, as their decomposition rates are temperature-dependent. google.com For instance, BPO is often used at slightly higher temperatures than AIBN.
In the synthesis of this compound or its chloride analogue from 2,6-dimethylbenzoyl halides, both AIBN and BPO have proven effective. google.com For example, using AIBN as the initiator in a benzene solvent at 80°C has resulted in high yields. google.com Similarly, employing BPO in a fluorobenzene solvent at 100°C also facilitates the reaction efficiently. google.com The primary role of these catalysts is to lower the activation energy for the initiation step, allowing the radical bromination to proceed selectively at the benzylic side chain rather than undergoing electrophilic substitution on the aromatic ring. masterorganicchemistry.comorgoreview.com
Regioselective Functionalization of the Alkyl Side Chain
A critical aspect of synthesizing this compound is ensuring that bromination occurs exclusively at one of the methyl groups, a process known as regioselectivity. The inherent reactivity of the benzylic position makes this selective functionalization possible. pearson.comchemistrysteps.com
Mechanistic Principles Governing Selective Benzylic Bromination
The high selectivity for bromination at the benzylic position—the carbon atom directly attached to the aromatic ring—is a cornerstone of this synthesis. masterorganicchemistry.compearson.com This preference is dictated by the principles of radical stability. The C-H bonds at a benzylic position are significantly weaker than other alkyl C-H bonds or the C-H bonds on the aromatic ring itself. masterorganicchemistry.com
The mechanism proceeds via a free-radical chain reaction: orgoreview.com
Initiation: A radical initiator (like AIBN or BPO) or light (hv) causes the homolytic cleavage of a bromine source, often N-bromosuccinimide (NBS) or molecular bromine (Br₂), to produce a small concentration of bromine radicals (Br•). pearson.comchemistrysteps.com
Propagation: A bromine radical abstracts a hydrogen atom from one of the methyl groups of the 2,6-dimethylbenzoyl bromide precursor. orgoreview.com This hydrogen abstraction preferentially occurs at the benzylic position because the resulting benzylic radical is stabilized by resonance. chemistrysteps.commasterorganicchemistry.com The unpaired electron of the benzylic radical is delocalized over the adjacent π-system of the aromatic ring, significantly lowering the energy of this intermediate. chemistrysteps.com This resonance-stabilized benzylic radical then reacts with a molecule of Br₂ (or NBS) to form the this compound product and a new bromine radical, which continues the chain reaction. masterorganicchemistry.compearson.com
Termination: The reaction ceases when radical species combine with each other. orgoreview.com
The stability of the benzylic radical intermediate is the key factor driving the reaction's regioselectivity, ensuring that the bromine is added to the side chain rather than the aromatic nucleus. pearson.comchemistrysteps.com
Influence of Reaction Conditions on Regioselectivity (e.g., Solvent Effects, Temperature Control)
While the electronic properties of the substrate largely dictate benzylic selectivity, the specific reaction conditions, including solvent and temperature, are crucial for optimizing the outcome and minimizing side reactions. manac-inc.co.jp
Solvent Effects: The choice of solvent can influence the reaction's efficiency. Inert, non-polar organic solvents are typically preferred for radical brominations to avoid side reactions. manac-inc.co.jp In the synthesis of this compound, various solvents have been successfully utilized, including benzene, fluorobenzene, chlorobenzene, and 1,1,2-trichloroethane (B165190). google.com The solvent's primary role is to dissolve the reactants and maintain a suitable reaction temperature.
Temperature Control: Temperature is a critical parameter that must be carefully controlled. It needs to be high enough to induce the decomposition of the radical initiator (e.g., AIBN or BPO) at a suitable rate but not so high as to promote undesirable side reactions or decomposition of the product. google.com Documented syntheses of the target compound have been performed at temperatures ranging from 60°C to 100°C, depending on the specific combination of solvent and initiator used. google.com For example, a reaction using AIBN and liquid bromine in 1,1,2-trichloroethane was conducted at 60°C, while a reaction with BPO and NBS in fluorobenzene was run at 100°C. google.com
The table below summarizes experimental data from a patented method, illustrating the impact of different reaction conditions on the synthesis. google.com
| Starting Material | Brominating Agent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| 2,6-Dimethylbenzoyl Bromide | NBS | AIBN | Benzene | 80 | 6 | 93 | 98.7 |
| 2,6-Dimethylbenzoyl Bromide | Liquid Bromine | AIBN | 1,1,2-Trichloroethane | 60 | 6 | 90 | 99.2 |
| 2,6-Dimethylbenzoyl Bromide | NBS | BPO | Fluorobenzene | 100 | 5 | 90 | 99.5 |
| 2,6-Dimethylbenzoyl Bromide | NBS | AIBN | Chlorobenzene/Cyanobenzene | 100 | 6 | 95 | 99.2 |
Control of Mono-bromination versus Polybromination
A significant challenge in the synthesis of this compound is preventing the addition of more than one bromine atom to the same methyl group (polybromination) or the bromination of both methyl groups. scientificupdate.com The product of the first bromination, the benzylic bromide, can potentially undergo a second hydrogen abstraction to form a dibrominated product.
Several strategies are employed to favor the desired mono-brominated product:
Stoichiometric Control: The most straightforward method is to carefully control the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine. google.com By using a slight sub-stoichiometric amount or an equimolar amount of the brominating agent relative to the starting 2,6-dimethylbenzoyl bromide, the reaction can be stopped after the first bromination, leaving some starting material unreacted but minimizing the formation of the dibrominated byproduct. google.com For example, reacting 0.1 mol of the starting material with 0.098 mol of NBS is a documented approach. google.com
Steric Hindrance: In the case of this compound, the structure of the molecule itself provides a degree of control. The bulky acyl bromide group and the adjacent methyl group create steric hindrance around the newly formed bromomethyl group, making a second bromination on that same carbon less favorable. rsc.org This is a contributing factor to achieving high yields of the mono-brominated product.
Advanced Strategies: In cases where mono-selectivity is particularly difficult to achieve, other techniques can be used. These include the continuous, slow addition of the brominating agent to maintain its low concentration throughout the reaction, which disfavors polybromination. scientificupdate.com Another, more complex method involves intentionally polybrominating the substrate and then selectively removing the excess bromine atoms using a reductive debromination agent to yield the mono-brominated compound. manac-inc.co.jpscientificupdate.com
Optimization of Synthetic Pathways for Research-Scale Preparation
Optimizing the synthesis of this compound on a research scale involves the careful selection and control of process parameters to ensure the highest possible yield and purity of the final product.
Process Parameters for Maximizing Product Yields
Maximizing the yield of this compound requires a systematic approach to the reaction setup, informed by the mechanistic principles of free-radical bromination. The key parameters to optimize are the choice of reagents, their molar ratios, reaction temperature, and reaction time. google.com
Reagent Selection and Ratio: The use of N-bromosuccinimide (NBS) as the brominating agent in conjunction with a radical initiator like AIBN is a common and effective method. google.com To maximize the yield of the mono-brominated product, it is crucial to control the molar ratio of NBS to the 2,6-dimethylbenzoyl bromide substrate. A ratio slightly less than 1:1 (e.g., 0.98:1) can effectively suppress the formation of di-brominated byproducts, leading to a higher yield of the desired compound, albeit with some unreacted starting material remaining. google.com
Catalyst Concentration: The amount of radical initiator (AIBN or BPO) is catalytic and should be kept low, typically in the range of 0.004 to 0.007 molar equivalents relative to the substrate. google.com This is sufficient to initiate and sustain the radical chain reaction without causing excessively rapid, uncontrolled reactions.
Temperature and Time: The reaction temperature should be chosen to match the decomposition profile of the selected initiator. For AIBN, temperatures around 80-100°C are effective, while BPO may require slightly higher temperatures. google.com The reaction progress should be monitored (e.g., by GC or TLC) to determine the optimal reaction time, which is typically when the concentration of the product peak no longer increases, often within 5-6 hours for batch reactions on a research scale. google.com
The following table presents data from optimized research-scale preparations, highlighting how adjustments in parameters can lead to high product yields. google.com
| Starting Material (mol) | Brominating Agent (mol) | Catalyst (mol) | Solvent (mL) | Temp (°C) | Resulting Yield (%) | Resulting Purity (%) |
|---|---|---|---|---|---|---|
| 0.1 | NBS (0.098) | AIBN (0.0006) | Benzene (40) | 80 | 93 | 98.7 |
| 0.1 | NBS (0.06) | AIBN (0.0004) | Chlorobenzene (30) / Cyanobenzene (30) | 100 | 95 | 99.2 |
| 0.1 | NBS (0.1) | BPO (0.0005) | Fluorobenzene (50) | 100 | 90 | 99.5 |
| 0.1 | Liquid Bromine (0.099) | AIBN (0.0007) | 1,1,2-Trichloroethane (30) | 60 | 90 | 99.2 |
By carefully fine-tuning these parameters, yields exceeding 90% with high purity can be consistently achieved for the research-scale preparation of this compound. google.com
Chromatographic and Distillation Techniques for Purity Enhancement
Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, byproducts, and the solvent. The primary method of purification reported for this compound is distillation. google.com Given the nature of the product as a relatively high molecular weight liquid, vacuum distillation is often the preferred technique. rsc.org This method allows for the separation of the desired product from less volatile impurities at a lower temperature, which helps to prevent thermal decomposition of the compound. The high purities reported (up to 99.2% by GC) after distillation underscore the effectiveness of this technique for this specific compound. google.com
In addition to distillation, chromatographic techniques can be employed for further purity enhancement, especially for the removal of structurally similar impurities.
Column Chromatography: This is a versatile technique that separates compounds based on their differential adsorption onto a stationary phase. For a compound like this compound, a silica (B1680970) gel stationary phase is commonly used. rsc.org A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), would likely be effective. rsc.org The polarity of the eluent can be gradually increased to first elute non-polar impurities, followed by the product, and finally any more polar byproducts. The separation can be monitored using techniques like Thin Layer Chromatography (TLC). rsc.org
Gas Chromatography (GC): While primarily an analytical technique to determine purity, preparative GC can be used to separate small quantities of a compound with very high resolution. This method separates compounds based on their volatility and interaction with the stationary phase of the GC column. For this compound, a high-temperature capillary column would be necessary due to its relatively high boiling point.
The selection of the appropriate purification method, or a combination of methods, is crucial to obtaining this compound of the required purity for its intended downstream applications.
Comparative Analysis of Synthetic Routes for Related Halogenated Benzoyl and Benzyl (B1604629) Compounds
The synthesis of this compound via benzylic bromination can be better understood by comparing it to other methods used for the synthesis of related halogenated benzoyl and benzyl compounds.
Halogenation of Benzoyl Compounds:
The introduction of a halogen to the aromatic ring of a benzoyl compound is typically achieved through electrophilic aromatic substitution. libretexts.org For instance, the bromination of a benzoyl derivative would involve reacting it with Br₂ in the presence of a Lewis acid catalyst like FeBr₃. libretexts.org However, this method would result in the halogen being attached directly to the benzene ring, not to the methyl group as in the target molecule. The position of substitution on the ring would be directed by the existing substituents.
Halogenation of Benzyl Compounds:
The synthesis of benzyl halides often involves the halogenation of a methyl group on an aromatic ring, which is analogous to the synthesis of this compound.
Radical Halogenation: This is the most direct comparison. The benzylic position is particularly susceptible to radical halogenation due to the stability of the resulting benzylic radical. pressbooks.pub This method is widely used for the synthesis of benzyl halides from toluenes. The conditions are similar to those used for the target molecule, employing reagents like NBS or Br₂ and a radical initiator.
Palladium-Catalyzed Carbonylation: More modern methods for synthesizing related compounds, such as alkyl arylacetates, involve the palladium-catalyzed carbonylation of benzyl halides or acetates. rsc.org While this method is used to build a different functional group (an ester), it highlights the utility of benzyl halides as key synthetic intermediates. rsc.org
The chosen synthetic route for this compound, which combines a pre-existing benzoyl bromide functionality with a subsequent selective benzylic bromination, is a strategic choice. It avoids the potential complications of introducing the acyl bromide group after the benzylic bromination, which could lead to side reactions. The direct radical bromination of the methyl group on the 2,6-dimethylbenzoyl bromide is an efficient and selective method for accessing this specific bifunctional molecule. google.com
Mechanistic Studies and Reactivity Profiles of 2 Bromomethyl 6 Methylbenzoyl Bromide
Reactivity of the Acyl Bromide Moiety
The primary reactivity of 2-(bromomethyl)-6-methylbenzoyl bromide is centered on its two distinct electrophilic sites: the highly reactive acyl bromide and the moderately reactive benzylic bromide (the bromomethyl group). The acyl bromide moiety is a potent acylating agent, readily reacting with a wide range of nucleophiles.
The acyl bromide functional group serves as an excellent precursor for the formation of various carboxylic acid derivatives, including esters and amides, through nucleophilic acyl substitution.
The reaction of this compound with alcohols provides a direct route to the corresponding 2-(bromomethyl)-6-methylbenzoate esters. This transformation typically proceeds under standard esterification conditions, often in the presence of a non-nucleophilic base to scavenge the hydrogen bromide (HBr) byproduct. The reaction is versatile, accommodating a range of simple and complex alcohols. While specific examples detailing the direct use of the acyl bromide are prevalent in patent literature, the general transformation is a fundamental application of acyl halide chemistry. google.com
Table 1: Representative Esterification Reactions Data inferred from standard acyl bromide reactivity and related patent literature.
| Reactant (Alcohol) | Base | Solvent | Product |
|---|---|---|---|
| Ethanol | Pyridine | Dichloromethane (B109758) | Ethyl 2-(bromomethyl)-6-methylbenzoate |
| Methanol | Triethylamine | Tetrahydrofuran | Methyl 2-(bromomethyl)-6-methylbenzoate |
| tert-Butanol | Pyridine | Dichloromethane | tert-Butyl 2-(bromomethyl)-6-methylbenzoate |
The synthesis of carboxylic acid amides via the reaction of this compound with primary or secondary amines is a well-established and crucial application of this reagent. This reaction is a key step in the synthesis of several pharmacologically active compounds. nih.govnih.gov For instance, it is employed in the preparation of F13640 (also known as Befiradol or NLX-112), a selective 5-HT1A receptor agonist, where the acyl bromide is coupled with a complex amine. nih.govnih.gov The reaction is generally high-yielding and proceeds readily at ambient or slightly reduced temperatures.
Table 2: Examples of Amide Synthesis from this compound
| Reactant (Amine) | Base | Solvent | Product Application |
|---|---|---|---|
| (3-Chloro-4-fluorophenyl)-[4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone precursor | Triethylamine | Dichloromethane | Synthesis of F13640 nih.govnih.gov |
| Various substituted amines | Not specified | Not specified | Modulators of the receptor for advanced glycated end products (RAGE) google.com |
| Substituted piperazines | Diisopropylethylamine | Acetonitrile | CETP Inhibitors google.com |
Beyond simple acylation, the bifunctional nature of this compound allows for its use in sequential condensation-cyclization reactions. When reacted with nucleophiles that contain a second reactive site, such as amino alcohols or hydrazines, an initial acylation at the acyl bromide is followed by an intramolecular nucleophilic substitution at the benzylic bromide position. nih.govresearchgate.net This powerful strategy leads to the formation of heterocyclic ring systems. A prominent example is the synthesis of 2,3-dihydro-1H-isoindol-1-one derivatives. nih.govepo.orgnih.gov In this process, reaction with a primary amine first forms the corresponding amide intermediate, which then undergoes an intramolecular N-alkylation to yield the fused bicyclic isoindolinone structure. epo.org This intramolecular condensation is a key strategy for building complex molecular scaffolds from a relatively simple linear precursor. rsc.org
Based on an extensive review of scientific and patent literature, there is no evidence to suggest that this compound is used as a halide precursor in non-organic (inorganic) synthesis. The use of such a complex and costly organic molecule as a source for bromide ions is synthetically inefficient and economically impractical compared to simple inorganic salts like sodium bromide or hydrobromic acid.
Acylation Reactions and Derivative Formation
Chemoselective Transformations Involving Dual Functional Groups
The differential reactivity of the benzylic bromide and the acyl bromide in this compound is the basis for its utility in synthetic chemistry. The acyl bromide is a highly reactive acylating agent, susceptible to nucleophilic acyl substitution, while the benzylic bromide is prone to nucleophilic substitution, either through an SN1 or SN2 mechanism. ucalgary.ca
The selective transformation of one functional group in the presence of the other can be achieved by carefully selecting the nucleophile and reaction conditions.
Acyl Halide Reactivity: Acyl halides are generally more electrophilic than benzylic halides and react rapidly with a wide range of nucleophiles, including water, alcohols, amines, and carboxylates, to form carboxylic acids, esters, amides, and anhydrides, respectively. masterorganicchemistry.com Hard nucleophiles, such as water and alcohols, will preferentially attack the hard carbonyl carbon of the acyl bromide.
Benzylic Halide Reactivity: The benzylic bromide is susceptible to attack by softer nucleophiles. Its reactivity is enhanced by the adjacent benzene (B151609) ring, which can stabilize the transition state in both SN2 reactions and the carbocation intermediate in SN1 reactions. ucalgary.capearson.com For instance, nucleophiles like sodium azide (B81097) can selectively displace the benzylic bromide. nih.gov
Chemoselectivity can also be achieved through catalyst control. For example, in Suzuki-Miyaura coupling reactions, specific palladium catalysts and conditions have been developed to selectively couple either benzyl (B1604629) esters or benzyl halides with arylboronic acids. rsc.org This principle can be extended to this compound, where the choice of catalyst system could direct the reaction to either the acyl bromide or the benzylic bromide functionality.
A summary of expected chemoselective reactions is presented in the table below.
| Target Functional Group | Reagent/Condition | Product Type |
| Acyl Bromide | Alcohols (e.g., Methanol) | Ester |
| Acyl Bromide | Amines (e.g., Diethylamine) | Amide |
| Benzylic Bromide | Sodium Azide | Benzyl Azide |
| Benzylic Bromide | Sodium Cyanide | Benzyl Cyanide |
| Benzylic Bromide | Grignard Reagents (with Cu catalyst) | Alkylated Benzene |
The differential reactivity of the two functional groups allows for sequential modifications, providing a pathway to complex molecular architectures. A typical strategy would involve the initial reaction of the more labile acyl bromide, followed by the transformation of the benzylic bromide.
For instance, treatment of this compound with an alcohol would first lead to the corresponding ester. The resulting benzyl bromide functionality would remain available for a subsequent nucleophilic substitution. This two-step process allows for the introduction of two different functional groups in a controlled manner. One-pot sequential reactions have also been developed, such as a nucleophilic substitution of a benzylic bromide with sodium azide followed by a copper-catalyzed cycloaddition with a terminal alkyne. nih.gov
Oxidation and Reduction Pathways
The oxidation and reduction of this compound can be directed towards either the methyl group or the bromomethyl group, depending on the chosen reagents.
The oxidation of the methyl group on the benzene ring can lead to either a carboxylic acid or an aldehyde. Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄), are known to oxidize benzylic C-H bonds to carboxylic acids. masterorganicchemistry.com This process is robust but can be harsh. Milder methods for the oxidation of methylarenes to arenecarbaldehydes have also been developed, although overoxidation to the carboxylic acid can be a competing reaction. nih.gov
| Oxidizing Agent | Product |
| Hot KMnO₄ | Carboxylic Acid |
| Milder reagents (e.g., laccase/ABTS) | Aldehyde (potential for overoxidation) nih.gov |
The bromomethyl group can be reduced to a methyl group (dehalogenation) or an alcohol. A practical method for the dehalogenation of benzyl halides involves the use of a phosphorous acid/iodine system. nih.govresearchgate.net This system has been shown to be effective for a variety of benzyl halides. nih.gov
For the reduction to an alcohol, stronger reducing agents are typically required. While powerful hydrides like lithium aluminum hydride (LiAlH₄) would likely reduce both the acyl bromide and the bromomethyl group, more selective reagents could potentially achieve the desired transformation.
The reduction of the acyl bromide can also be controlled. Strong reducing agents like LiAlH₄ will reduce acyl chlorides to primary alcohols, proceeding through an aldehyde intermediate. chemistrysteps.com To stop the reduction at the aldehyde stage, a less reactive reducing agent such as lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is effective. chemistrysteps.com
| Reagent | Target Functional Group | Product |
| H₃PO₃/I₂ | Bromomethyl Group | Methyl Group nih.govresearchgate.net |
| LiAl(OtBu)₃H | Acyl Bromide | Aldehyde chemistrysteps.com |
| LiAlH₄ | Acyl Bromide | Primary Alcohol chemistrysteps.com |
Reaction Kinetics and Mechanistic Rate Studies
The rate of nucleophilic substitution at the benzylic position is highly dependent on the stability of the carbocation intermediate (for SN1) or the transition state (for SN2). The adjacent benzene ring provides significant resonance stabilization, making benzylic halides highly reactive. ucalgary.capearson.com
For radical reactions, such as the oxidative bromination of toluene (B28343) derivatives, kinetic models have been developed. For example, the oxidative bromination of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzyl bromide was found to have an activation energy of 24.0 kJ/mol, indicating that the reaction can proceed under mild conditions. researchgate.net Such studies highlight the influence of substrate concentration, temperature, and catalyst loading on the reaction rate. researchgate.net It is reasonable to assume that similar factors would govern the kinetics of reactions involving this compound.
Advanced Applications in Chemical Synthesis and Materials Science
Utilization as a Key Building Block for Complex Organic Architectures
The dual reactivity of 2-(Bromomethyl)-6-methylbenzoyl bromide makes it a valuable intermediate in organic synthesis. The acyl bromide is susceptible to nucleophilic acyl substitution, while the bromomethyl group undergoes nucleophilic substitution characteristic of benzylic halides. This allows for stepwise or controlled reactions to build intricate molecular frameworks. A key patent discloses a preparation method for 2-(bromomethyl)-6-methyl benzoyl chloride/bromide from 2,6-dimethylbenzoyl chloride/bromide, highlighting its role as an important chemical intermediate. google.com The process involves reacting the starting material with a brominating agent like N-Bromosuccinimide (NBS) in an inert solvent, achieving high yield and purity. google.com
In the field of medicinal chemistry, this compound serves as a crucial precursor for creating complex molecules with potential therapeutic value. google.com Its ability to be converted into corresponding esters or amides via the acyl bromide function, while the bromomethyl group can react with other nucleophiles, enables the construction of diverse molecular scaffolds. google.com This versatility is essential in pharmaceutical research, where a wide range of structures are often synthesized and screened for biological activity. The compound acts as a foundational component, allowing for the introduction of a substituted benzene (B151609) ring into larger, more complex target molecules. google.com
The utility of this compound extends to the agrochemical and specialty chemical industries. google.com Similar to its role in pharmaceuticals, it functions as an essential intermediate for producing new compounds. google.com The synthesis of modern agrochemicals, such as pesticides and herbicides, often requires complex organic molecules to achieve desired efficacy and selectivity. The bifunctional nature of this benzoyl bromide derivative provides a direct route to assemble such structures. google.com Its application in specialty chemicals involves its use in manufacturing high-value products for various industrial purposes. snapintermediates.com
The compound is also a noted intermediate in the production of dyes and fragrances (spices). google.com The aromatic core of this compound is a common structural motif in many organic dyes and pigments. By incorporating this compound, chemists can synthesize new colorants. In the fragrance industry, the creation of synthetic scents often relies on building blocks that can be modified to produce specific olfactory notes. google.comnih.gov The compound can be transformed into various esters and other derivatives that are then used in the formulation of perfumes and other scented products. google.com
Applications in Polymer Chemistry and Functional Materials
The unique reactivity of this compound makes it a valuable tool in materials science, particularly in the synthesis and modification of polymers and advanced optoelectronic materials.
The bromomethyl group on the aromatic ring is a highly useful functional handle for modifying polymers. cmu.edu This benzylic bromide can be used to initiate polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), or to attach the molecule to an existing polymer chain through post-polymerization modification. cmu.eduscispace.com For instance, polymers with nucleophilic groups can be functionalized by reacting them with this compound. This process allows for the covalent attachment of the benzoyl bromide moiety, which can then be used for further reactions. This strategy is employed to create polymers with specific functionalities, such as star-branched polymers, by using the benzyl (B1604629) bromide group as a reactive site for chain growth or coupling. scispace.com
Benzoyl halides, the chemical class to which this compound belongs, have emerged as effective alternative precursors for the colloidal synthesis of lead-based and lead-free halide perovskite nanocrystals. nih.govnih.gov These nanocrystals are highly promising materials for optoelectronic applications due to their outstanding optical properties, including high photoluminescence quantum yields (PLQYs) and tunable bandgaps. nih.govyoutube.com
In the synthesis process, the decomposition of the benzoyl halide precursor is a critical step that controls the nucleation and subsequent growth of the nanocrystals. researchgate.netchemrxiv.org Research has shown that the kinetics of this decomposition dictates the formation of intermediate magic-sized clusters, which then evolve into the final 2D and 3D perovskite structures. researchgate.netchemrxiv.org The use of benzoyl halides has led to the production of CsPbCl₃ nanocrystals with record PLQYs of 65% and CsPbBr₃ nanocrystals with PLQYs as high as 92%, demonstrating the effectiveness of this precursor class in creating high-quality materials for next-generation light-emitting diodes and other optoelectronic devices. nih.gov
Catalytic Applications of Compounds Featuring Bromomethyl Moieties
The presence of a bromomethyl group on an aromatic ring introduces a reactive site that can be leveraged in the design of specialized catalysts. While research directly employing this compound in catalysis is nascent, the broader class of bromomethylated aromatic compounds serves as a valuable proxy for understanding its potential.
Development of Bromomethylated Polyaromatic Systems as Catalysts
Bromomethylated polyaromatic systems are precursors for a variety of catalytically active structures. The bromomethyl group is readily converted into other functionalities, such as phosphonium (B103445) salts or N-heterocyclic carbene (NHC) ligands, which can coordinate with transition metals to form catalysts. For instance, the conversion of a bromomethyl group into a phosphonium salt can create a phase-transfer catalyst or an organocatalyst.
Recent studies have highlighted the use of phosphonium salts derived from related structures in asymmetric catalysis. For example, O-silyl-L-threonine-based phosphonium bromides have been developed as effective catalysts for the kinetic resolution of axially chiral biphenols, achieving high enantioselectivity. acs.org The catalyst's structure, featuring multiple hydrogen-bonding donors and an electropositive phosphorus center, creates a chiral environment capable of selectively binding one enantiomer of a racemic substrate. acs.org This principle could be extended to catalysts derived from this compound, where the aromatic backbone could be further functionalized to tune the catalyst's steric and electronic properties.
The continuous hydrogenation of polyaromatic hydrocarbon (PAH) compounds, while a different application, demonstrates the reactivity of aromatic systems in catalytic processes. nih.gov The modification of such systems with bromomethyl groups could anchor them to solid supports or introduce new catalytic sites.
Mechanistic Understanding of Catalytic Activity
The catalytic activity of compounds featuring bromomethyl moieties is intrinsically linked to the reactivity of the C-Br bond. In systems where the bromomethyl group is part of the catalyst itself, its role is often to act as an anchor or to be transformed into a more complex ligand.
The mechanism of action for many catalysts derived from bromomethylated species involves the principles of bifunctional catalysis. For example, in molybdenum-based catalysts prepared from MoO₃, a bifunctional metal-acid structure, MoO₂₋ₓ(OH)y, is formed. researchgate.net The metallic sites dissociate hydrogen, which then forms Brønsted acid sites (Mo-OH) on the surface. researchgate.net Similarly, a bromomethylated aromatic compound, when functionalized, could present both a metal-binding site and another functional group that participates in the reaction, for instance, through hydrogen bonding to activate a substrate. acs.org
In the context of catalytic oxidation, studies on dibromomethane (B42720) oxidation over Ti-modified Co₃O₄ catalysts show that surface acidity and the ratio of metal oxidation states (e.g., Co³⁺/Co²⁺) are crucial for high catalytic activity. nih.gov The final products were COx, Br₂, and HBr, with a proposed mechanism involving the interaction of the brominated molecule with the catalyst's active sites. nih.gov While this involves the destruction of the brominated compound rather than its use as a catalyst, it provides insight into the interaction of C-Br bonds with catalytic surfaces. Understanding these interactions is key to designing catalysts that can effectively utilize the reactivity of the bromomethyl group.
Development of Novel Synthetic Methodologies Employing this compound
The dual reactivity of this compound, possessing both a reactive acyl bromide and a benzyl bromide moiety, makes it a versatile building block for developing new synthetic methods.
Exploration in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Analogs)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.com The structure of this compound features two distinct carbon-bromine bonds: an acyl bromide and a benzylic C(sp³)-Br bond. This presents opportunities for selective cross-coupling reactions.
The Suzuki-Miyaura coupling, which typically couples an organoboron compound with an organic halide, is a prime example. youtube.com Research on dihalogenated hydrocarbons has shown that selective coupling is achievable. For instance, in palladium-catalyzed reactions of o-chloromethyl bromobenzene (B47551) with arylboronic acids, highly selective coupling at the C(sp²)-Br bond can be achieved, leaving the C(sp³)-Cl bond intact. nih.gov Conversely, other studies have demonstrated that the activation of C(sp³)–Br bonds is also feasible. The choice of phosphine (B1218219) ligand on the palladium catalyst has been shown to be critical in determining this selectivity. Less-hindered phosphines can favor the activation of the C(sp³)–Br bond. nih.gov
This selectivity is crucial for a molecule like this compound. By carefully selecting the palladium catalyst, ligand, and reaction conditions, one could selectively couple at either the acyl bromide (after a potential transformation) or the bromomethyl group. A general palladium-catalyzed cross-coupling of benzyl bromides with lithium acetylides proceeds rapidly at room temperature, tolerating various functional groups, which highlights the utility of the benzyl bromide moiety in such reactions. nih.gov
Table 1: Comparison of Substrate Reactivity in Palladium-Catalyzed Cross-Coupling
| Substrate Type | Coupling Partner | Key Feature | Potential Product Type | Citation |
|---|---|---|---|---|
| Benzyl Bromide | Lithium Acetylide | Fast reaction at room temperature | Benzyl Alkyne | nih.gov |
| Aryl Bromide | Arylboronic Acid | C(sp²)-Br activation | Biaryl | nih.gov |
This table is interactive and provides a summary of relevant reaction types.
Strategies for Olefination of Alkyl Halides via Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. nih.gov One of its applications is in the formation of carbon-carbon double bonds (olefins) from alkyl halides. A reported method describes the olefination of alkyl halides with aldehydes using triphenylphosphine (B44618) as a reductive quencher. nih.govresearchgate.net This process is characterized by its operational simplicity, mild conditions, and broad functional group tolerance. nih.gov
The general mechanism involves the generation of an alkyl radical from the alkyl halide. In a metal-free approach for the alkylation of dehydroalanine (B155165) derivatives, an excited benzophenone (B1666685) derivative abstracts a hydride from a silane. The resulting silyl (B83357) radical then performs a halogen-atom transfer with an alkyl bromide to generate the key alkyl radical. beilstein-journals.org
Given that this compound contains a benzylic bromide, it is an excellent candidate for such transformations. The bromomethyl group could be converted into a radical intermediate under photoredox conditions and then coupled with an aldehyde to form a styrene (B11656) derivative, while potentially preserving the acyl bromide for subsequent reactions. This strategy opens a pathway to complex molecules with diverse functionalities.
Table 2: Key Components in Photoredox Olefination of Alkyl Halides
| Component | Role | Example | Citation |
|---|---|---|---|
| Alkyl Halide | Radical Precursor | This compound | nih.gov |
| Aldehyde | Olefin Source | Formaldehyde, Benzaldehyde | nih.govresearchgate.net |
| Photocatalyst | Light Absorption/SET | Ru(bpy)₃²⁺, Benzophenone | beilstein-journals.orgnih.gov |
This interactive table outlines the roles of components in photoredox olefination.
Design of New Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it minimizes the need for pre-functionalized starting materials. nih.gov While this compound itself is not typically the substrate for C-H activation, it serves as a valuable building block in broader strategies that incorporate C-H functionalization.
The "late-stage functionalization" of complex molecules, such as pharmaceuticals, often relies on C-H activation to create new analogs for structure-activity relationship (SAR) studies. nih.govresearchgate.net A strategy could involve first performing a C-H activation/borylation on a complex arene to install a boronic ester. This newly functionalized molecule could then be coupled with this compound via a Suzuki-Miyaura reaction at its aryl bromide position (if one were present) or by converting one of its bromide groups.
Furthermore, C-H activation strategies are used to construct complex heterocyclic systems. researchgate.net For instance, transition metal-catalyzed C-H activation has been employed for the synthesis and functionalization of β-carbolines and 2-aryl benzoazoles. researchgate.net In such a synthesis, this compound could be introduced as a coupling partner after the core heterocyclic structure is formed via a C-H activation/annulation cascade. This approach allows for the modular construction of complex molecular architectures. The development of macrocyclization strategies via C-H activation also presents an opportunity where a bifunctional linker like the title compound could be used to bridge two activated C-H positions on a peptide or other large molecule. rsc.org
Interactions with Biological Molecules in Research Contexts
The reactivity of the bromomethyl and benzoyl bromide functionalities suggests that this compound could theoretically serve as a bifunctional electrophile for covalently modifying biological macromolecules. In principle, the highly reactive benzoyl bromide group would be expected to readily acylate nucleophilic residues on a protein, such as the side chains of lysine (B10760008) or tyrosine, or the N-terminus. The benzyl bromide moiety, a less reactive electrophile, could subsequently or concurrently alkylate other nucleophilic residues like cysteine or histidine. This dual reactivity could make it a tool for cross-linking studies or for the introduction of specific chemical reporters onto biomolecules.
However, without empirical data from peer-reviewed studies, any discussion of its specific interactions remains speculative. Research on other electrophilic compounds provides a framework for how such interactions might be studied. For instance, various electrophilic fragments are screened for their ability to covalently label proteins, often targeting nucleophilic amino acid residues. biorxiv.orgnih.gov These studies typically involve incubating the compound with a target protein and using techniques like mass spectrometry to identify the site of covalent modification and the efficiency of the reaction.
Similarly, substituted benzoyl derivatives have been explored for their utility in protein science. For example, photoactivatable p-benzoyl-L-phenylalanine analogs are used to covalently capture protein-protein interactions. nih.gov While the mechanism is different (photo-induced radical reaction versus electrophilic substitution), these studies highlight the importance of the benzoyl scaffold in designing molecular tools for biology.
Given the absence of specific data for this compound, the following table outlines the potential reactive sites on proteins based on the known reactivity of its functional groups, but it must be stressed that this is a theoretical projection and not based on published findings for this specific compound.
Table 1: Theoretical Reactivity of this compound with Protein Nucleophiles
| Functional Group of Reagent | Protein Nucleophile (Amino Acid) | Potential Covalent Bond |
|---|---|---|
| Benzoyl Bromide | Primary Amine (Lysine, N-terminus) | Amide |
| Benzoyl Bromide | Phenol (Tyrosine) | Ester |
| Benzoyl Bromide | Thiol (Cysteine) | Thioester |
| Benzyl Bromide | Thiol (Cysteine) | Thioether |
| Benzyl Bromide | Imidazole (Histidine) | Alkylated Imidazole |
| Benzyl Bromide | Carboxylate (Aspartate, Glutamate) | Ester |
Future research would be necessary to validate these potential interactions and to determine the selectivity and efficiency of this compound as a tool in chemical biology. Such studies would involve detailed kinetic analysis and mass spectrometric characterization of the resulting bioconjugates to confirm the sites of modification.
Analytical and Spectroscopic Characterization in Research of 2 Bromomethyl 6 Methylbenzoyl Bromide and Its Derivatives
Spectroscopic Techniques for Structural Elucidation of Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, a detailed molecular map can be constructed.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(bromomethyl)-6-methylbenzoyl bromide is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from analogous compounds like 2-methylbenzyl bromide and benzoyl bromide, the predicted chemical shifts (δ) are as follows:
Aromatic Protons (Ar-H): Signals for the three protons on the benzene (B151609) ring would likely appear in the range of δ 7.20-7.80 ppm. The specific splitting pattern would depend on the coupling between the adjacent protons.
Bromomethyl Protons (-CH₂Br): A singlet corresponding to the two benzylic protons of the bromomethyl group is anticipated around δ 4.5-4.8 ppm.
Methyl Protons (-CH₃): A singlet for the three protons of the methyl group would be expected at approximately δ 2.4-2.6 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct carbon signals are expected. The predicted chemical shifts are:
Carbonyl Carbon (C=O): The carbon of the acyl bromide group is typically found significantly downfield, estimated to be in the δ 165-170 ppm region.
Aromatic Carbons (Ar-C): Six signals corresponding to the benzene ring carbons would appear between δ 128-140 ppm. The carbons directly attached to the substituents (C-CH₃, C-CH₂Br, C-COBr) would have distinct shifts influenced by the electron-withdrawing or -donating nature of the groups.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected around δ 30-35 ppm.
Methyl Carbon (-CH₃): The methyl carbon signal would likely appear the most upfield, around δ 18-22 ppm.
Predicted NMR Data for this compound
| Technique | Assignment | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|---|
| ¹H NMR | Aromatic (Ar-H) | 7.20 - 7.80 | Complex multiplet |
| ¹H NMR | Bromomethyl (-CH₂Br) | 4.5 - 4.8 | Singlet, integration of 2H |
| ¹H NMR | Methyl (-CH₃) | 2.4 - 2.6 | Singlet, integration of 3H |
| ¹³C NMR | Carbonyl (C=O) | 165 - 170 | Acyl bromide carbon |
| ¹³C NMR | Aromatic (Ar-C) | 128 - 140 | Multiple signals |
| ¹³C NMR | Bromomethyl (-CH₂Br) | 30 - 35 | Benzylic carbon attached to Br |
| ¹³C NMR | Methyl (-CH₃) | 18 - 22 | Alkyl carbon |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For this compound, the key characteristic absorption bands are:
Carbonyl Stretch (C=O): A strong, sharp absorption band characteristic of the acyl bromide carbonyl group is expected at a high frequency, typically in the range of 1780-1815 cm⁻¹. This high frequency, compared to ketones or aldehydes, is a hallmark of highly reactive acyl halides.
Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).
Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and bromomethyl groups are expected in the 2860-2975 cm⁻¹ region.
Aromatic C=C Stretch: In-ring carbon-carbon double bond stretches appear in the 1400-1600 cm⁻¹ region.
C-Br Stretch: The carbon-bromine stretching vibrations for both the acyl bromide and the bromomethyl group are found in the fingerprint region, typically between 515-690 cm⁻¹.
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.
Molecular Ion Peak (M+): Due to the presence of two bromine atoms, each with two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. For C₉H₈Br₂O, a triplet of peaks at m/z 290 (⁷⁹Br, ⁷⁹Br), 292 (⁷⁹Br, ⁸¹Br), and 294 (⁸¹Br, ⁸¹Br) would be expected, with relative intensities of approximately 1:2:1.
Fragmentation Pattern: Electron impact (EI) ionization would likely cause predictable fragmentation. Common fragmentation pathways for this molecule would include:
Loss of a bromine radical (-Br) from the acyl bromide, leading to a stable acylium ion.
Loss of the entire bromomethyl group (-CH₂Br).
Loss of carbon monoxide (-CO) from the acylium ion.
Formation of a tropylium-like cation at m/z 91, which is a common fragment for benzyl (B1604629) derivatives, though its formation here might be less direct.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule and its fragments with a high degree of confidence.
UV/Vis Spectroscopy
UV/Vis spectroscopy measures the electronic transitions within a molecule, primarily of π-electrons and non-bonding electrons. The benzoyl group in this compound acts as a chromophore.
The spectrum is expected to show absorption bands characteristic of substituted benzoyl compounds. Based on data for benzoyl bromide, absorptions can be anticipated around 245 nm and 285 nm. The exact position and intensity of these bands (λₘₐₓ) can be influenced by the substituents on the aromatic ring and the solvent used.
Chromatographic Methods for Product Isolation and Purity Assessment
Chromatography is essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for determining its purity.
Gas Chromatography (GC) for Quantitative Analysis
Gas chromatography is a powerful technique for separating and analyzing volatile compounds. It is particularly well-suited for assessing the purity of products like this compound.
Purity Assessment: In the synthesis of this compound from 2,6-dimethyl benzoyl bromide, GC analysis has been successfully used to monitor the reaction progress and determine the final product purity, with reported purities as high as 99.2%.
Methodology: The compound is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its affinity for the stationary phase. For halogenated aromatic compounds, a column like a VF-624ms or similar is often employed.
Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. A halogen-specific detector, such as an electron capture detector (ECD) or a negative chemical ionization mass spectrometer (NCI-MS), can provide enhanced selectivity and sensitivity for brominated compounds.
Column Chromatography for Purification
Column chromatography is a cornerstone technique for the purification of organic compounds in a laboratory setting. This method separates substances based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase, the eluent. In the context of this compound and its derivatives, column chromatography is employed to isolate the desired product from unreacted starting materials, by-products, and other impurities.
The selection of an appropriate eluent system is critical for achieving effective separation. A common approach involves starting with a non-polar solvent, such as hexane (B92381), and gradually increasing the polarity by adding a more polar solvent, like ethyl acetate (B1210297) or dichloromethane (B109758). This gradient elution allows for the sequential separation of compounds with varying polarities. For brominated aromatic compounds, mixtures of hexane and dichloromethane or hexane and ethyl acetate have proven effective. chemicalforums.com
Key Considerations for Column Chromatography of Acyl Bromides:
Stationary Phase: Silica gel is the most common stationary phase. Due to the reactivity of acyl bromides, the use of a deactivated silica gel may be necessary to prevent degradation of the target compound on the column.
Eluent System: The choice of eluent is determined empirically, often guided by preliminary analysis using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides a good separation between the product and impurities.
Fraction Collection and Analysis: Fractions are collected as the eluent passes through the column. Each fraction is then analyzed, typically by TLC, to determine which fractions contain the purified product. Fractions containing the pure compound are combined, and the solvent is removed to yield the purified product.
A patent describing the synthesis of this compound reports achieving high purity levels (98.2% to 99.5%), as determined by Gas Chromatography (GC), following a distillation step which serves a similar purification purpose to column chromatography for volatile compounds. nih.gov
Table 1: Illustrative Column Chromatography Parameters for Related Brominated Compounds
| Compound | Stationary Phase | Eluent System | Reference |
| 2-Bromo-4-(bromomethyl)-1-chlorobenzene | Silica Gel | Ethyl Acetate | chemicalforums.com |
| 3-Bromo-4-(bromomethyl)benzonitrile | Silica Gel | CH₂Cl₂/Hexane (40:60) | chemicalforums.com |
| 2-Bromo-5-methylbenzonitrile | Silica Gel | CH₂Cl₂/Hexane (40:60) | chemicalforums.com |
This table provides examples of conditions used for compounds with similar structural features, which can serve as a starting point for developing a purification method for this compound.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of chemical reactions. It is a rapid, sensitive, and inexpensive technique that allows a chemist to quickly assess whether the starting material has been consumed and if the desired product is being formed. reddit.comresearchgate.net
Challenges and Solutions in TLC of Acyl Halides:
A significant challenge in the TLC analysis of acyl halides, including this compound, is their instability on the silica gel plates, which are typically acidic and contain adsorbed water. reddit.comresearchgate.net This can lead to the hydrolysis of the acyl halide back to the corresponding carboxylic acid on the TLC plate, making it difficult to accurately assess the reaction's progress. reddit.comresearchgate.net
To circumvent this issue, a common and effective strategy is to quench a small aliquot of the reaction mixture with an alcohol, such as methanol. researchgate.net This converts the reactive acyl bromide into its corresponding, more stable methyl ester. The resulting ester can then be reliably spotted on the TLC plate and its formation monitored. The disappearance of the starting material spot and the appearance of a new, distinct product (ester) spot indicate the progression of the reaction.
Procedure for Reaction Monitoring by TLC:
A small sample is withdrawn from the reaction mixture.
The sample is diluted in a suitable solvent and a portion is treated with a few drops of methanol.
The original reaction mixture and the methanol-quenched sample are spotted on a TLC plate alongside the starting material as a reference.
The plate is developed in an appropriate solvent system.
The plate is visualized, typically using a UV lamp (if the compounds are UV-active) and/or a chemical stain (e.g., potassium permanganate (B83412) or p-anisaldehyde).
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR | δ ~7.2-7.6 ppm (m, 3H, Ar-H), δ ~4.8 ppm (s, 2H, -CH₂Br), δ ~2.5 ppm (s, 3H, Ar-CH₃) | The aromatic protons would appear as a multiplet. The benzylic protons of the bromomethyl group would be a singlet, shifted downfield due to the adjacent bromine. The methyl group protons would also be a singlet. These predictions are based on data for analogous compounds like 2-methylbenzyl bromide chemicalbook.com and 2-bromobenzyl bromide. chemicalbook.com |
| ¹³C NMR | δ ~168 ppm (C=O), δ ~140-128 ppm (Ar-C), δ ~30 ppm (-CH₂Br), δ ~20 ppm (Ar-CH₃) | The carbonyl carbon of the acyl bromide would be significantly downfield. Aromatic carbons would appear in their characteristic region. The carbon of the bromomethyl group and the methyl group would be in the aliphatic region. These are estimations based on related structures. |
| IR Spectroscopy | ~1770 cm⁻¹ (C=O stretch, acyl bromide), ~3000-2850 cm⁻¹ (C-H stretch, alkyl), ~1600, 1470 cm⁻¹ (C=C stretch, aromatic), ~1210 cm⁻¹ (C-O stretch), ~680 cm⁻¹ (C-Br stretch) | The most characteristic peak would be the strong carbonyl absorption for the acyl bromide. Other expected peaks include those for the aromatic ring and the C-Br bonds. These predictions are based on data for benzoyl bromide researchgate.net and other brominated compounds. docbrown.info |
| Mass Spectrometry | M⁺ peaks at m/z 289, 291, 293 (due to bromine isotopes), fragmentation peaks corresponding to loss of Br, COBr, and CH₂Br. | The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. Key fragments would arise from the cleavage of the acyl bromide and bromomethyl groups. The monoisotopic mass is 289.894 g/mol . epa.gov |
This table is a prediction based on the analysis of structurally similar compounds and is intended for illustrative purposes.
Computational Chemistry and Theoretical Investigations of 2 Bromomethyl 6 Methylbenzoyl Bromide
Quantum Mechanical Studies on Reactivity and Selectivity
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding chemical reactivity. For similar benzyl (B1604629) bromide derivatives, these studies have been instrumental in elucidating the factors that govern their reactions. For instance, research on substituted benzyl bromides has utilized DFT to calculate activation energies and reaction enthalpies, thereby predicting the most likely reaction pathways. These studies often explore how different substituents on the aromatic ring influence the electrophilicity of the benzylic carbon and the acyl carbon of the benzoyl group, thus affecting the rates and regioselectivity of nucleophilic substitution reactions.
Molecular Modeling of Reaction Intermediates and Transition States
The fleeting nature of reaction intermediates and transition states makes their experimental characterization challenging. Molecular modeling provides a powerful lens through which to view these transient species. For related brominated aromatic compounds, computational chemists have successfully modeled the geometries and energies of transition states for various reactions. This includes identifying the structures of key intermediates, such as carbocations or pentacoordinate carbon species, and calculating the energy barriers to their formation and subsequent transformation. Such models are crucial for building a complete picture of a reaction mechanism at the molecular level.
Prediction of Reaction Outcomes and Stereochemical Preferences
A significant application of computational chemistry lies in its predictive power. By simulating reaction pathways and comparing the energies of different potential products and the transition states leading to them, it is possible to predict the major products of a reaction. In cases where stereochemistry is a factor, computational models can predict the preferred stereochemical outcome. For molecules with chiral centers or the potential for forming them, these predictions are invaluable for designing stereoselective syntheses. While no specific predictions for 2-(bromomethyl)-6-methylbenzoyl bromide have been published, the computational tools to make such predictions are readily available.
Analysis of Electronic Structure and Bonding for Mechanistic Insight
A deep understanding of a molecule's electronic structure is fundamental to comprehending its reactivity. Analysis of the electronic structure and bonding can reveal important details about charge distribution, orbital interactions, and bond strengths. Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are often employed to gain these insights. For example, in studies of similar aromatic compounds, these analyses have been used to quantify the extent of hyperconjugation, analyze non-covalent interactions, and understand the nature of halogen bonding, all of which can influence the molecule's reactivity and physical properties.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-6-methylbenzoyl bromide with high purity?
- Methodological Answer : A common approach involves bromination of 6-methylbenzoyl derivatives using reagents like diethyl (bromodifluoromethyl)phosphonate or bromomethylation of pre-functionalized aromatic precursors. For example, reacting 6-methylbenzaldehyde with brominating agents (e.g., PBr₃ or HBr/H₂O₂) under controlled conditions (e.g., acetonitrile solvent, 0–5°C) can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product with >95% purity .
- Key Parameters :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | PBr₃, 0°C, 12h | 70–80 |
| Purification | Hexane:EtOAc (8:2) | >95 |
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is essential for structural confirmation. For instance, the bromomethyl group (–CH₂Br) typically appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) (C=O stretch ~1700 cm⁻¹, C–Br ~600 cm⁻¹) further validate purity and functional groups. Gas chromatography-mass spectrometry (GC-MS) is less suitable due to thermal instability .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of volatile brominated compounds.
- Storage : Keep in a dark, airtight container at 2–8°C to prevent decomposition.
- First Aid : For skin contact, wash immediately with soap/water (15 min). For eye exposure, flush with saline solution and consult an ophthalmologist .
Advanced Research Questions
Q. How does the bromomethyl group in this compound influence its reactivity in nucleophilic substitution reactions?
- Methodological Answer : The bromine atom’s high electrophilicity facilitates SN₂ reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the adjacent methyl group may reduce reaction rates compared to less substituted analogs. For example, reactions with piperidine in THF at 60°C show a 20% lower yield than unsubstituted benzyl bromides. Kinetic studies (via GC or LC-MS monitoring) are recommended to optimize substitution conditions .
Q. What strategies can mitigate competing side reactions when using this compound in multi-step syntheses?
- Methodological Answer :
- Temperature Control : Lower temperatures (e.g., –10°C) minimize elimination byproducts (e.g., forming styrene derivatives).
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance selectivity in biphasic systems.
- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) with trimethylsilyl chloride to prevent unwanted acylations .
Q. How do structural modifications of this compound affect its physical and chemical properties in different solvents?
- Methodological Answer : Substituent effects can be studied via computational chemistry (DFT calculations) and experimental solvatochromism. For example:
- Solubility : The methyl group increases hydrophobicity, reducing solubility in polar solvents (e.g., water solubility <0.1 mg/mL).
- Reactivity : In DMF, the compound undergoes faster SN₂ reactions due to high polarity, whereas in toluene, dimerization via Wurtz coupling is observed at elevated temperatures .
- Data Table :
| Solvent | Solubility (mg/mL) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| DMF | 50 | 0.15 |
| Toluene | 10 | 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
